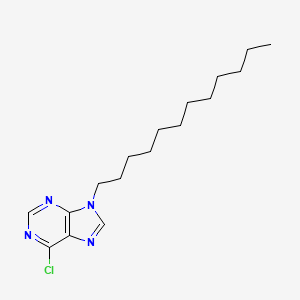
6-Chloro-9-dodecyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-dodecyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-dodecyl-9H-purine typically involves the following steps:
Mitsunobu Reaction: The initial step involves the reaction between 2,6-dichloropurine and dodecanol to form 2,6-dichloro-9-dodecyl-9H-purine.
Nucleophilic Aromatic Substitution: The chloro substituents at the 2nd and 6th positions are then replaced with azides through a nucleophilic aromatic substitution reaction, yielding 2,6-diazido-9-dodecyl-9H-purine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-9-dodecyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkyl halides.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The exact mechanism of action of 6-Chloro-9-dodecyl-9H-purine is not well-documented. purine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. For example, some purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism or as agonists/antagonists of adenosine receptors .
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position but lacking the dodecyl group.
9-Alkylpurines: Compounds with various alkyl groups at the 9th position, which can exhibit different chemical and biological properties.
Uniqueness: 6-Chloro-9-dodecyl-9H-purine is unique due to the presence of both the chlorine atom at the 6th position and the long dodecyl chain at the 9th position.
Eigenschaften
CAS-Nummer |
68180-24-5 |
|---|---|
Molekularformel |
C17H27ClN4 |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
6-chloro-9-dodecylpurine |
InChI |
InChI=1S/C17H27ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-22-14-21-15-16(18)19-13-20-17(15)22/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
ZBRWDSYAUUCYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


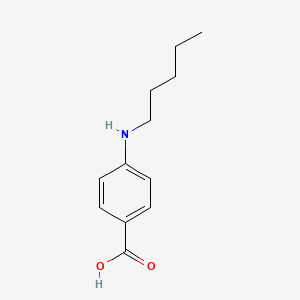
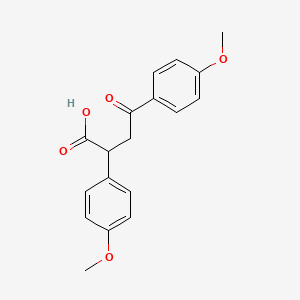

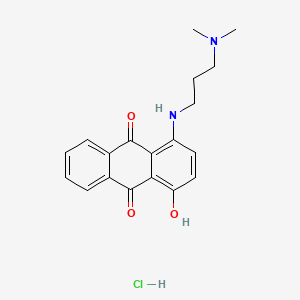

![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
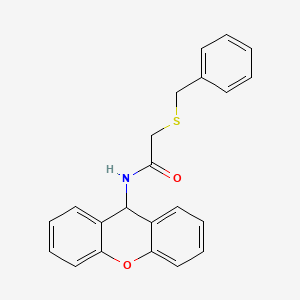
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
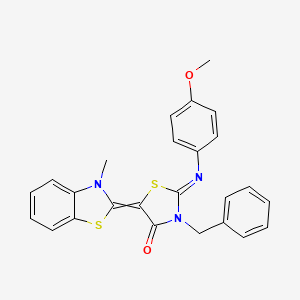
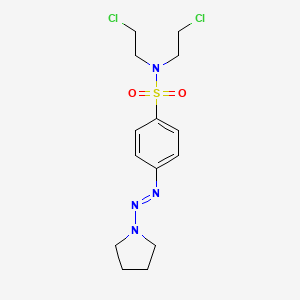
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)

